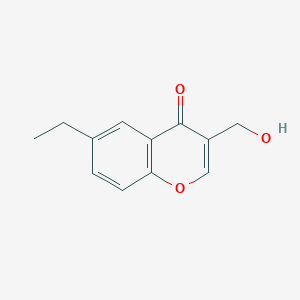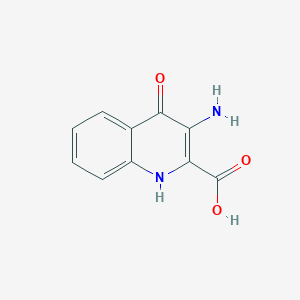
3-Amino-4-hydroxyquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-hydroxyquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. For instance, the Gould-Jacob synthesis is a classical method used to construct the quinoline scaffold . This method typically involves the cyclization of aniline derivatives with β-ketoesters in the presence of a strong acid catalyst.
Another method involves the use of enaminones, which are reacted with isatin in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification to yield the desired quinoline-4-carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality production.
化学反応の分析
Types of Reactions
3-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
3-Amino-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as 2-oxoglutarate-dependent oxygenases, which play a role in epigenetic regulation and metabolic processes . The compound’s ability to chelate metal ions also contributes to its biological activity, particularly in inhibiting metalloproteinases and other metal-dependent enzymes .
類似化合物との比較
Similar Compounds
3-Hydroxyquinoline-2-carboxylic acid: This compound shares a similar quinoline scaffold but lacks the amino group at the 3-position.
4-Hydroxyquinoline-2-carboxylic acid: Similar to 3-Amino-4-hydroxyquinoline-2-carboxylic acid but without the amino group at the 3-position.
8-Hydroxyquinoline: A well-known quinoline derivative with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to the presence of both amino and hydroxy groups on the quinoline ring, which enhances its reactivity and potential for forming diverse derivatives. This structural feature allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its analogs.
特性
CAS番号 |
58401-44-8 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
3-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-7-8(10(14)15)12-6-4-2-1-3-5(6)9(7)13/h1-4H,11H2,(H,12,13)(H,14,15) |
InChIキー |
DNWQXPXRAUBPCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


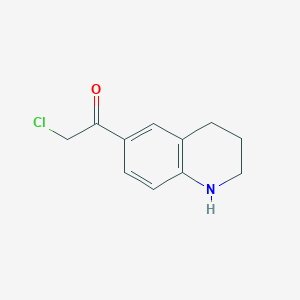
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
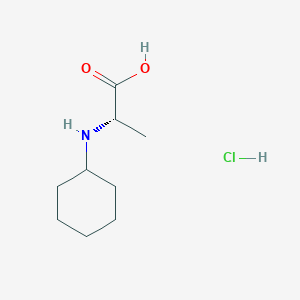
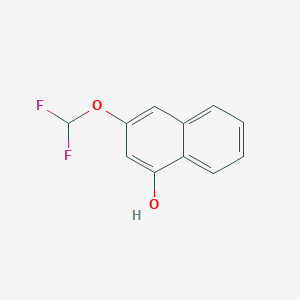


![(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)
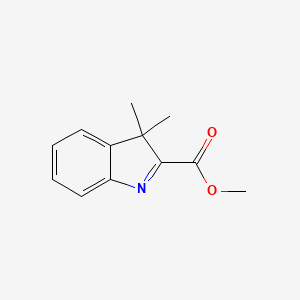
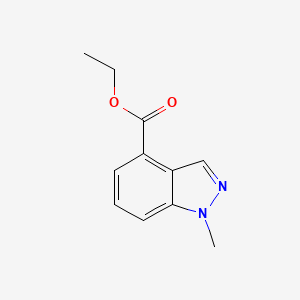
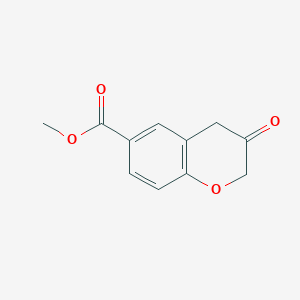
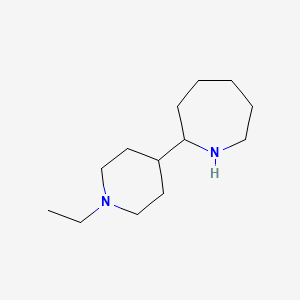

![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)
